Cas no 1359856-49-7 (3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid)

3-(5-Chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid is a benzoxaborole derivative with notable applications in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a boronic acid moiety integrated into a heterocyclic framework, confers potential biological activity, particularly as an enzyme inhibitor or antimicrobial agent. The chloro and hydroxy substituents enhance its reactivity and binding affinity, while the propanoic acid side chain improves solubility and pharmacokinetic properties. This compound is of interest for its potential in targeted drug design, leveraging its selective interactions with biomolecules. Its synthetic versatility also makes it a valuable intermediate for further chemical modifications.
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid structure
1359856-49-7 structure
Product name:3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
CAS No:1359856-49-7
MF:C10H10BClO4
Molecular Weight:240.448002338409
CID:5892416
PubChem ID:57393355

3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2,1-Benzoxaborole-7-propanoic acid, 5-chloro-1,3-dihydro-1-hydroxy-
    • 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
    • 3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoicacid
    • EN300-1603698
    • 1359856-49-7
    • 3-(5-Chloro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
    • CHEMBL1947217
    • インチ: 1S/C10H10BClO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14)
    • InChIKey: KHUBUGXBMAJPNY-UHFFFAOYSA-N
    • SMILES: B1(O)C2=C(CCC(O)=O)C=C(Cl)C=C2CO1

計算された属性

  • 精确分子量: 240.0360667g/mol
  • 同位素质量: 240.0360667g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 276
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • 密度みつど: 1.43±0.1 g/cm3(Predicted)
  • Boiling Point: 427.2±55.0 °C(Predicted)
  • 酸度系数(pKa): 4.45±0.10(Predicted)

3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1603698-0.25g
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
0.25g
$2624.0 2023-06-04
Enamine
EN300-1603698-1000mg
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
1000mg
$2852.0 2023-09-23
Enamine
EN300-1603698-100mg
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
100mg
$2509.0 2023-09-23
Enamine
EN300-1603698-0.05g
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
0.05g
$2395.0 2023-06-04
Enamine
EN300-1603698-0.5g
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
0.5g
$2737.0 2023-06-04
Enamine
EN300-1603698-1.0g
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
1g
$2852.0 2023-06-04
Enamine
EN300-1603698-50mg
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
50mg
$2395.0 2023-09-23
Enamine
EN300-1603698-0.1g
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
0.1g
$2509.0 2023-06-04
Enamine
EN300-1603698-250mg
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
250mg
$2624.0 2023-09-23
Enamine
EN300-1603698-500mg
3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid
1359856-49-7
500mg
$2737.0 2023-09-23

3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid 関連文献

3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acidに関する追加情報

Recent Advances in the Study of 3-(5-Chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic Acid (CAS: 1359856-49-7)

The compound 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid (CAS: 1359856-49-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This benzoxaborole derivative is part of a growing class of boron-containing compounds that exhibit promising biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in drug development.

One of the key areas of research has been the compound's role as a potent inhibitor of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid exhibits strong inhibitory activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the compound's ability to form stable complexes with the LeuRS enzyme, disrupting bacterial protein synthesis and leading to cell death.

In addition to its antimicrobial properties, recent investigations have explored the compound's potential in treating fungal infections. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid shows significant activity against Candida albicans and other pathogenic fungi. The study attributed this activity to the compound's ability to interfere with fungal cell wall biosynthesis, a mechanism distinct from existing antifungal drugs. This finding suggests potential for developing novel antifungal therapies with reduced risk of resistance.

Another promising avenue of research involves the compound's anti-inflammatory properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters in early 2024 demonstrated that 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid can modulate inflammatory pathways by inhibiting key enzymes in the arachidonic acid cascade. The compound showed significant reduction in pro-inflammatory cytokine production in animal models of inflammation, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

From a chemical perspective, recent work has focused on optimizing the compound's physicochemical properties to improve its drug-like characteristics. A 2023 structure-activity relationship (SAR) study published in European Journal of Medicinal Chemistry explored various derivatives of 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid, identifying key structural features essential for maintaining biological activity while improving metabolic stability and bioavailability. These findings provide valuable insights for future drug design efforts.

Looking forward, the unique properties of 3-(5-chloro-1-hydroxy-1,3-dihydro-2,1-benzoxaborol-7-yl)propanoic acid continue to make it a compelling subject for further research. Current efforts are focused on advancing the compound through preclinical development, with particular attention to pharmacokinetic optimization and toxicological profiling. The growing body of evidence supporting its diverse biological activities positions this compound as a promising candidate for multiple therapeutic applications in infectious diseases and inflammatory disorders.

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